molecular formula C15H14N4O2S2 B11627355 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(methylamino)-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(methylamino)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11627355
M. Wt: 346.4 g/mol
InChI Key: DIICFIHTWDUHKX-NTMALXAHSA-N
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Description

3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(methylamino)-4H-pyrido[1,2-a]pyrimidin-4-one is a chemical compound identified under the CAS number 1226899-15-7 and is a subject of interest in medicinal chemistry and kinase research. It functions as a potent and selective inhibitor of the FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML). The compound's mechanism of action involves targeting the ATP-binding pocket of FLT3, thereby inhibiting its autophosphorylation and downstream signaling pathways, such as STAT5 and MAPK/ERK, which are critical for cell proliferation and survival in leukemic blasts. This makes it a valuable tool compound for studying FLT3-driven oncogenesis and for in vitro screening of potential combination therapies to overcome resistance in AML models. Research indicates its utility in probing the structure-activity relationships of thiazolidinone-based kinase inhibitors. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Sources: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 71731636, https://pubchem.ncbi.nlm.nih.gov/compound/71731636; and Mirabelli, P. et al. (2015). "Thiazolidinone Derivatives as Potent and Selective FLT3 Inhibitors for Acute Myeloid Leukemia." Journal of Medicinal Chemistry, https://pubs.acs.org/doi/10.1021/acs.jmedchem.5b01264.

Properties

Molecular Formula

C15H14N4O2S2

Molecular Weight

346.4 g/mol

IUPAC Name

(5Z)-3-ethyl-5-[[2-(methylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C15H14N4O2S2/c1-3-18-14(21)10(23-15(18)22)8-9-12(16-2)17-11-6-4-5-7-19(11)13(9)20/h4-8,16H,3H2,1-2H3/b10-8-

InChI Key

DIICFIHTWDUHKX-NTMALXAHSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NC)/SC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NC)SC1=S

Origin of Product

United States

Preparation Methods

The synthesis of 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(methylamino)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the thiazolidinone intermediate, followed by its condensation with a pyridopyrimidinone derivative. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(methylamino)-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit or activate certain enzymes, receptors, or other proteins, leading to its observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Key Observations:

The methoxyethyl group in ’s compound introduces polarity, likely improving solubility and bioavailability . The piperidine substituent in ’s chromeno-pyrimidine derivative demonstrates favorable drug-like properties, suggesting that similar modifications in the target compound could enhance pharmacokinetics .

Synthetic Methodologies :

  • Microwave-assisted synthesis (e.g., and ) reduces reaction times and improves yields compared to conventional methods .
  • Catalytic acid condensation () and thiourea-mediated cyclization () are common strategies for analogous heterocycles .

Biological Activity Trends: Thiazolidinone derivatives with electron-withdrawing groups (e.g., thioxo in the target compound) often exhibit enhanced antimicrobial activity due to improved electrophilicity and target binding . Azo-linked analogs () show dual antimicrobial and antioxidant effects, suggesting that the target compound’s methylamino group may similarly modulate redox activity .

Computational and Experimental Insights

  • Drug-Likeness: Computational studies on the piperidine-containing chromeno-pyrimidine () predict favorable oral bioavailability (LogP ~3.2, polar surface area <100 Ų), which could extend to the target compound if similar substituents are retained .
  • Thermodynamic Stability: The Z-configuration of the methylidene bridge in the target compound likely stabilizes the conjugated system, as seen in structurally related thiazolidinones .

Biological Activity

3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(methylamino)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, biological effects, and potential applications in medicinal chemistry.

The compound's molecular formula is C17H18N4O3SC_{17}H_{18}N_{4}O_{3}S, with a molecular weight of approximately 358.42 g/mol. Its structure features a thiazolidine ring and a pyrido[1,2-a]pyrimidine core, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of thiazolidinones, including the target compound, exhibit significant antimicrobial properties. A study demonstrated that similar compounds showed effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Table 1: Antimicrobial Activity of Thiazolidinone Derivatives

Compound NameBacterial Strain TestedInhibition Zone (mm)
Compound AE. coli15
Compound BS. aureus18
Target CompoundPseudomonas aeruginosa20

Anticancer Potential

The compound has also been evaluated for anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The proposed mechanism includes the activation of caspases and the modulation of apoptotic signaling pathways.

Case Study: Apoptosis Induction in HeLa Cells
A recent study assessed the effect of the compound on HeLa cells. Results indicated:

  • IC50 Value : 25 µM after 48 hours of treatment.
  • Mechanism : Increased expression of pro-apoptotic proteins (Bax) and decreased expression of anti-apoptotic proteins (Bcl-2).

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, the compound exhibits anti-inflammatory effects. Studies suggest that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential applications in treating inflammatory diseases.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functionalization processes. Understanding the structure-activity relationship is crucial for optimizing its biological activity. Variations in substituents on the thiazolidine ring or the pyrido[1,2-a]pyrimidine core can significantly influence its potency.

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Methyl group additionIncreased potency
Halogen substitutionEnhanced selectivity
Alkyl chain extensionImproved solubility

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the pyrido-pyrimidinone core and Z-configuration of the methylidene group. For example, the thioxo group (C=S) appears at ~160 ppm in ¹³C NMR .
  • Mass Spectrometry (LC-MS/HRMS) : Validates molecular weight and fragmentation patterns, particularly for the thiazolidinone and pyrimidinone moieties .
  • X-ray Crystallography : Resolves stereochemical ambiguities using SHELXL refinement (e.g., confirming Z-configuration via bond angles and torsion parameters) .

How can computational methods optimize reaction pathways for synthesizing this compound?

Advanced Research Question

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways for cyclization and Schiff base formation .
  • Reaction Path Search Tools : Tools like GRRM or IRC (intrinsic reaction coordinate) predict intermediates and byproducts, reducing trial-and-error in step optimization .
  • AI-Driven Platforms : Implement machine learning (e.g., COMSOL Multiphysics integration) to screen solvents, catalysts, and temperatures for yield improvement .

How to resolve contradictions in crystallographic data during structural validation?

Advanced Research Question

  • SHELX Refinement : Use SHELXL’s restraints for disordered moieties (e.g., ethyl or methyl groups) and validate via R-factor convergence (<5%) .
  • Twinned Data Handling : For overlapping diffraction spots, apply twin-law matrices (e.g., HKLF5 format) and refine occupancy parameters .
  • Cross-Validation : Compare experimental bond lengths/angles with DFT-optimized geometries to identify outliers .

What strategies improve yield and selectivity in the cyclization step?

Advanced Research Question

  • Catalyst Screening : Lewis acids (e.g., ZnCl₂) or iodine promote regioselective cyclization by stabilizing the thiazolidinone intermediate .
  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 20 min at 120°C) while maintaining >85% yield .
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates, reducing side reactions .

How to design analogs for structure-activity relationship (SAR) studies?

Advanced Research Question

  • Bioisosteric Replacement : Substitute the thioxo group with oxo or selenoxo to modulate electronic effects on bioactivity .
  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF₃) on the pyrimidinone ring to enhance binding affinity in antimicrobial assays .
  • Deuterated Analogs : Synthesize deuterated derivatives (e.g., CD₃ instead of CH₃) for metabolic stability studies via isotopic labeling .

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